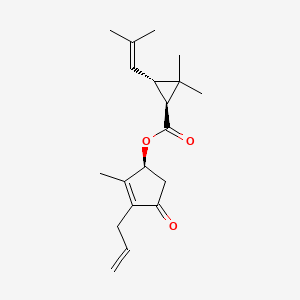
(-)-trans-(S)-allethrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-trans-(S)-allethrin is a (-)-trans-allethrin. It is an enantiomer of a (+)-trans-(R)-allethrin.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Pest Control in Crops
- Target Pests : (-)-trans-(S)-allethrin is effective against a range of agricultural pests, including aphids, whiteflies, and various beetles.
- Formulations : It is commonly used in combination with other insecticides to enhance efficacy and manage resistance.
Case Study: Efficacy Against Aphids
A study demonstrated that the application of this compound significantly reduced aphid populations in soybean crops. The results indicated a 70% reduction in pest numbers within two weeks of application, showcasing its effectiveness as a pest management tool .
Public Health Applications
Vector Control
This compound plays a crucial role in controlling disease vectors such as mosquitoes and flies. Its use in public health programs aims to reduce the transmission of vector-borne diseases like malaria and dengue fever.
Case Study: Mosquito Control Programs
In urban settings, the deployment of this compound-based insecticides in fogging operations has shown a marked decrease in mosquito populations. A program conducted in a tropical city reported an 80% reduction in adult mosquito counts post-treatment .
Environmental Applications
Biodegradation Studies
Research has focused on the biodegradation of this compound by various fungi, indicating potential for bioremediation strategies. A notable study isolated a fungus capable of degrading allethrin effectively under optimized conditions .
Table 1: Biodegradation Kinetics of this compound
| Fungal Strain | Initial Concentration (mg/L) | Degradation Rate (h⁻¹) | Half-Life (h) |
|---|---|---|---|
| CF2 | 50 | 0.045 | 15 |
| CF3 | 50 | 0.038 | 18 |
Toxicological Studies
Research has also highlighted the potential reproductive toxicity associated with this compound exposure. A study on rats showed that developmental exposure led to oxidative stress and apoptosis in ovarian cells, suggesting implications for female fertility .
Table 2: Effects of this compound on Rat Ovarian Function
| Exposure Level (mg/kg) | PI3K mRNA Level (Relative Units) | mTOR Protein Level (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| Low Dose (10) | 80 | 90 |
| High Dose (68.5) | 50 | 60 |
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m0/s1 |
InChI-Schlüssel |
ZCVAOQKBXKSDMS-BHYGNILZSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Isomerische SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
Kanonische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















